4-Bromo-8-methyl-1,5-naphthyridine
Overview
Description
4-Bromo-8-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a bromine atom at the 4th position and a methyl group at the 8th position.
Mechanism of Action
Target of Action
1,5-Naphthyridines are a class of compounds that have shown a wide variety of biological activities
Mode of Action
1,5-naphthyridines in general have been shown to interact with various biological targets through electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Biochemical Pathways
1,5-naphthyridines have been shown to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
1,5-naphthyridines have been shown to exhibit a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
4-Bromo-8-methyl-1,5-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to bind with certain kinases, thereby modulating their phosphorylation activity. Additionally, this compound can interact with DNA topoisomerases, enzymes crucial for DNA replication and transcription, potentially inhibiting their function and leading to altered cellular processes .
Cellular Effects
The impact of this compound on cellular functions is profound. In various cell types, this compound has been observed to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. For example, it can activate or inhibit pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, by binding to the ATP-binding site of kinases, it can prevent ATP from accessing the site, thereby inhibiting kinase activity. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. These interactions often lead to downstream effects such as altered gene expression and metabolic changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can become toxic, leading to adverse effects such as hepatotoxicity or nephrotoxicity. Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxicity. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and the levels of key metabolites. Additionally, this compound can affect the activity of enzymes involved in nucleotide synthesis and degradation, thereby impacting cellular energy balance and DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-methyl-1,5-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation . The reaction conditions often include prolonged refluxing in concentrated hydrobromic acid to facilitate the formation of the naphthyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-8-methyl-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while cross-coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
4-Bromo-8-methyl-1,5-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Chemical Biology: Used as a building block for the synthesis of biologically active molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Coordination Chemistry:
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound without any substituents.
4-Chloro-8-methyl-1,5-naphthyridine: Similar structure with a chlorine atom instead of bromine.
8-Methyl-1,5-naphthyridine: Lacks the bromine substituent.
Uniqueness
4-Bromo-8-methyl-1,5-naphthyridine is unique due to the presence of both bromine and methyl substituents, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, while the methyl group can affect the compound’s electronic properties and steric hindrance .
Properties
IUPAC Name |
4-bromo-8-methyl-1,5-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-4-12-9-7(10)3-5-11-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWVZPCMTYJNGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C(=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.